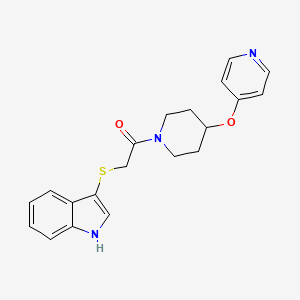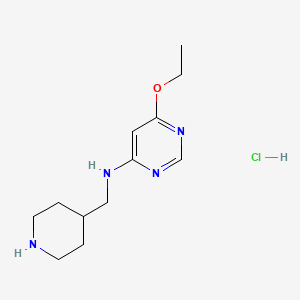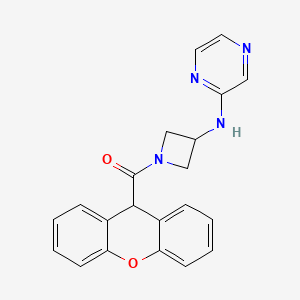![molecular formula C20H20N2O3S B3002743 ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate CAS No. 302554-34-3](/img/structure/B3002743.png)
ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective against a variety of conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Mode of Action
It is known that thiophene-based compounds generally interact with their targets through various mechanisms depending on the specific therapeutic application . For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that play a key role in signal transduction pathways .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene-based compounds, it can be inferred that they likely interact with multiple biochemical pathways . For instance, anti-inflammatory thiophene derivatives may interact with pathways involved in the inflammatory response, while anti-cancer derivatives may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Given the wide range of therapeutic properties of thiophene-based compounds, it can be inferred that they likely induce a variety of molecular and cellular changes depending on the specific therapeutic application .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Propriétés
IUPAC Name |
ethyl 6-amino-8-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(23)18-17(21)16-15(11-7-9-12(24-2)10-8-11)13-5-4-6-14(13)22-19(16)26-18/h7-10H,3-6,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFOXQJBRLKVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=C(CCC3)N=C2S1)C4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)
![N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B3002666.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)
![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)





![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)
